(4-Chlorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone
Overview
Description
(4-Chlorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone: is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic aromatic compounds characterized by a fused benzene and furan ring. This particular compound features a chlorophenyl group, a methoxy group, and a methyl group attached to the benzofuran core, making it a valuable molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been reported to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been improved in recent years, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The stability and reactivity of benzofuran derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehydes with β-keto esters under acidic conditions. The chlorophenyl and methoxy groups are then introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(4-Chlorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Substitution reactions at the chlorophenyl or methoxy groups can introduce different functional groups, expanding the compound's chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Derivatives with different functional groups
Scientific Research Applications
(4-Chlorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone: has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: Employed in the development of new materials and chemical products.
Comparison with Similar Compounds
(4-Chlorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone: can be compared to other benzofuran derivatives, such as:
(4-Bromophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone: Similar structure but with a bromophenyl group instead of chlorophenyl.
(4-Chlorophenyl)(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)methanone: Similar structure but with an additional methoxy group.
Uniqueness: The presence of the chlorophenyl group in this compound imparts unique chemical and biological properties compared to its bromophenyl and dimethoxy counterparts.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
(4-chlorophenyl)-(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-10-14-8-7-13(20-2)9-15(14)21-17(10)16(19)11-3-5-12(18)6-4-11/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKIABIZKORHOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186966 | |
Record name | (4-Chlorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-33-7 | |
Record name | (4-Chlorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303145-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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